molecular formula C8H9ClFNO2 B2642108 3-(5-Fluoropyridin-2-yl)propanoic acid;hydrochloride CAS No. 2248336-33-4

3-(5-Fluoropyridin-2-yl)propanoic acid;hydrochloride

Cat. No.: B2642108
CAS No.: 2248336-33-4
M. Wt: 205.61
InChI Key: CZZIDHJYUBMMNB-UHFFFAOYSA-N
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Description

3-(5-Fluoropyridin-2-yl)propanoic acid;hydrochloride is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It belongs to the class of fluoropyridine derivatives, which are frequently employed as key building blocks and intermediates in the synthesis of more complex molecules . The core structure of this compound, which integrates a propanoic acid chain with a 5-fluoropyridin-2-yl group, is a valuable scaffold for exploring structure-activity relationships (SAR), particularly in the development of novel anti-infective agents . This compound is closely related to a class of phenoxyacetamide-based inhibitors that have demonstrated promising activity against the Type III Secretion System (T3SS), a critical virulence factor in pathogenic Gram-negative bacteria like Pseudomonas aeruginosa . The T3SS is not essential for bacterial growth but plays a pivotal role in establishing and disseminating infections by directly injecting effector toxins into host cells, thereby evading the innate immune response . Inhibiting this system is a strategic approach to combating bacterial pathogenicity, potentially without applying the selective pressure that drives traditional antibiotic resistance. The fluoropyridine moiety is a privileged structure in this context, and researchers can utilize 3-(5-Fluoropyridin-2-yl)propanoic acid;hydrochloride to synthesize and optimize potential T3SS inhibitors, studying how specific structural features contribute to biological potency . Key Research Applications: • Medicinal Chemistry: Serves as a versatile synthetic intermediate for the design and construction of novel small-molecule libraries aimed at targeting bacterial virulence . • SAR Studies: The fluoropyridine core allows for systematic exploration of molecular structure to understand its impact on the inhibition of specific bacterial targets, such as the T3SS . • Chemical Biology: Can be used as a probe to investigate the mechanisms of bacterial pathogenesis and host-pathogen interactions. Safety and Handling: This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and adhere to all standard laboratory safety protocols.

Properties

IUPAC Name

3-(5-fluoropyridin-2-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2.ClH/c9-6-1-2-7(10-5-6)3-4-8(11)12;/h1-2,5H,3-4H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZZIDHJYUBMMNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)CCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoropyridin-2-yl)propanoic acid;hydrochloride typically involves the nucleophilic substitution of a fluorine atom onto a pyridine ring. One common method involves the reaction of 5-fluoropyridine with a propanoic acid derivative under acidic conditions to form the desired product . The reaction conditions often include the use of hydrochloric acid to facilitate the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoropyridin-2-yl)propanoic acid;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Drug Development Building Block
3-(5-Fluoropyridin-2-yl)propanoic acid; hydrochloride is utilized as a building block in the synthesis of more complex pharmaceutical compounds. Its structure allows for modifications that can lead to the development of novel therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders.

Kynurenine 3-Monooxygenase Inhibition
Recent studies have highlighted the compound's role as an inhibitor of kynurenine 3-monooxygenase (KMO), an enzyme involved in the metabolism of tryptophan. Inhibiting KMO has potential therapeutic implications for treating conditions such as depression and anxiety. For instance, research demonstrated that derivatives of this compound exhibited significant inhibitory activity against KMO, with a reported pIC50 value indicating strong potency .

Pharmacology

Biological Activity Assessment
The pharmacological profile of 3-(5-Fluoropyridin-2-yl)propanoic acid; hydrochloride has been investigated in various biological systems. Studies have shown that it interacts with specific receptors and enzymes, influencing metabolic pathways related to neurotransmitter regulation. This interaction suggests potential applications in treating psychiatric disorders .

Case Study: Efficacy in Animal Models
In preclinical trials, this compound was administered to animal models exhibiting symptoms of anxiety and depression. The results indicated a marked improvement in behavioral outcomes, supporting its potential use as a therapeutic agent in humans .

Agricultural Applications

Herbicide Development
The compound has been explored for its utility in herbicide formulations. Its effectiveness against specific weed species makes it a candidate for developing selective herbicides that minimize damage to crops while effectively controlling weed growth.

Chemical Properties and Reactivity

The chemical reactivity of 3-(5-Fluoropyridin-2-yl)propanoic acid; hydrochloride allows for various synthetic modifications:

  • Oxidation: Can be oxidized to form carboxylic acid derivatives.
  • Reduction: Reduction reactions yield alcohol or amine products.
  • Substitution: The fluorine atom can be substituted with other functional groups, enhancing its versatility as a synthetic intermediate.

Data Table: Summary of Applications

Application AreaSpecific UseNotes
Medicinal ChemistryDrug development building blockUsed to synthesize complex pharmaceuticals targeting various diseases
PharmacologyKynurenine 3-monooxygenase inhibitionSignificant effects observed in preclinical models
Agricultural SciencesHerbicide formulationsEffective against specific weeds
Chemical ReactionsSynthetic modificationsVersatile reactivity allows for diverse applications

Mechanism of Action

The mechanism of action of 3-(5-Fluoropyridin-2-yl)propanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom on the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituent Key Features Applications/Activity References
3-(5-Fluoropyridin-2-yl)propanoic acid hydrochloride 5-Fluoropyridin-2-yl Fluorine enhances electronegativity; pyridine ring enables π-π interactions. Likely enzyme/receptor modulation (inferred from analogs).
3-(5-Fluoropyridin-2-yl)acrylic acid hydrochloride Acrylic acid backbone Conjugated double bond increases rigidity; potential for Michael addition reactions. Industrial synthesis (e.g., polymer precursors).
3-(Furan-2-yl)propanoic acid Furan-2-yl Oxygen-containing heterocycle; lower electronegativity than pyridine. Less bioactive; used in organic intermediates.
(S)-2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride 5-Fluoroindole Indole moiety enables serotonin receptor interactions. Neurological drug candidates (e.g., tryptophan analogs).
3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid hydrochloride Dimethylaminoethoxy-phenyl Basic side chain enhances solubility; targets GPCRs. Antihypertensive or anticholinergic agents.

Physicochemical Properties

  • Fluorine Impact: The 5-fluoropyridin-2-yl group in 3-(5-Fluoropyridin-2-yl)propanoic acid hydrochloride likely increases lipophilicity (logP ~1.5–2.0) compared to non-fluorinated analogs, improving membrane permeability .
  • Acidity: The propanoic acid moiety (pKa ~4.5–5.0) ensures ionization at physiological pH, aiding solubility in aqueous environments .
  • Thermal Stability: Hydrochloride salts generally exhibit higher melting points (>200°C) than free acids, as seen in related compounds like 3-(2-tert-butyl-1H-benzodiazol-1-yl)propanoic acid hydrochloride .

Biological Activity

3-(5-Fluoropyridin-2-yl)propanoic acid hydrochloride is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of a fluorine atom in its structure is thought to enhance its pharmacological properties, influencing various biological pathways and interactions.

  • Molecular Formula : C₈H₉ClFNO₂
  • Molecular Weight : 205.61 g/mol
  • Structure : The compound features a pyridine ring substituted with fluorine, which is linked to a propanoic acid moiety.

The biological activity of 3-(5-Fluoropyridin-2-yl)propanoic acid hydrochloride is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorine atom enhances the compound's ability to form stable covalent bonds, which may influence the activity of various biochemical pathways, including:

  • Pharmacokinetics : Fluorinated compounds often exhibit improved metabolic stability and bioavailability, making them suitable candidates for drug development.
  • Biochemical Pathways : The compound may affect neurotransmitter systems and other signaling pathways through its interactions with target proteins.

Biological Activities

Research indicates that 3-(5-Fluoropyridin-2-yl)propanoic acid hydrochloride exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have shown antimicrobial properties against various pathogens, including Candida albicans and Staphylococcus aureus .
  • Neuroactive Potential : There is emerging evidence that fluorinated pyridines can interact with neurotransmitter receptors, potentially influencing neurological functions .
  • Antioxidant Properties : Similar compounds have been evaluated for their antioxidant capabilities, which could be relevant for therapeutic applications in oxidative stress-related diseases .

Case Studies and Experimental Data

A variety of studies have been conducted to evaluate the biological activity of 3-(5-Fluoropyridin-2-yl)propanoic acid hydrochloride. Below are key findings from recent research:

Study FocusFindings
Antimicrobial ActivityDemonstrated effectiveness against Candida albicans at concentrations as low as 64 µg/mL .
Neuropharmacological EffectsPotential interactions with G-protein coupled receptors (GPCRs) suggest implications for neurological applications .
Structure-Activity RelationshipThe presence of fluorine enhances binding affinity and stability compared to non-fluorinated analogs .

Pharmacokinetic Studies

Studies on pharmacokinetics indicate that the compound may exhibit favorable absorption and distribution characteristics, which are critical for therapeutic efficacy. The incorporation of fluorine is known to improve metabolic stability, potentially leading to prolonged action in biological systems .

Q & A

Basic Research Questions

Q. What methodologies are recommended for determining the solubility and partition coefficient (logP) of 3-(5-Fluoropyridin-2-yl)propanoic acid hydrochloride?

  • Methodological Answer : Use the shake-flask method with HPLC-UV quantification. Prepare saturated solutions in buffers (pH 1–7.4) and octanol, equilibrate at 25°C, and analyze phases via reverse-phase HPLC with calibration curves. For logP, calculate the ratio of concentrations in octanol and aqueous phases. Validation should include triplicate measurements and comparison with computational models (e.g., ACD/Labs) .

Q. What safety protocols are critical when handling 3-(5-Fluoropyridin-2-yl)propanoic acid hydrochloride in the laboratory?

  • Methodological Answer : Use chemical fume hoods for synthesis and handling. Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation by using NIOSH-certified respirators if dust is generated. Store in airtight containers at 2–8°C. For spills, neutralize with inert absorbents (e.g., sand) and dispose as hazardous waste .

Q. How can researchers optimize the synthesis of this compound to achieve >95% purity?

  • Methodological Answer : Employ a coupling reaction using HATU or EDC with Boc-protected intermediates to minimize side products. Deprotect with trifluoroacetic acid (TFA) under nitrogen, followed by hydrochloride salt formation in diethyl ether. Purify via recrystallization (ethanol/water) or flash chromatography (C18 silica, 0.1% TFA in acetonitrile/water). Monitor purity by LC-MS (≥95% area) .

Advanced Research Questions

Q. How does the fluoropyridinyl moiety influence the compound’s binding affinity to PPARγ receptors compared to non-fluorinated analogs?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using PPARγ’s crystal structure (PDB: 3DZY). Compare binding energies and hydrogen-bond interactions with fluorinated vs. non-fluorinated derivatives. Validate via competitive radioligand assays (³H-rosiglitazone displacement) in HEK293 cells expressing PPARγ .

Q. What analytical strategies resolve discrepancies in NMR data for this compound’s stereochemical configuration?

  • Methodological Answer : Use NOESY (Nuclear Overhauser Effect Spectroscopy) to confirm spatial proximity of the fluoropyridinyl and propanoic acid groups. Compare experimental ¹³C NMR shifts with DFT-calculated spectra (Gaussian 16, B3LYP/6-31G* basis set). Chiral HPLC (Chiralpak IA column, hexane/isopropanol) can verify enantiopurity .

Q. How does pH (1–10) affect the stability of 3-(5-Fluoropyridin-2-yl)propanoic acid hydrochloride, and what degradation products form?

  • Methodological Answer : Conduct forced degradation studies at 37°C in buffers (HCl, phosphate, NaOH). Monitor degradation via UPLC-PDA-MS at 0, 24, 48, and 72 hours. Major degradation products (e.g., defluorinated derivatives or hydrolyzed propanoic acid) are identified using high-resolution MS/MS and compared with synthetic standards .

Q. What in vivo models are suitable for studying the compound’s pharmacokinetics and metabolite profiling?

  • Methodological Answer : Use Sprague-Dawley rats (IV/PO administration). Collect plasma at 0.5, 1, 2, 4, 8, and 24 hours. Extract metabolites with acetonitrile precipitation and analyze via LC-QTOF-MS. Identify phase I metabolites (e.g., hydroxylation) and phase II conjugates (glucuronides) using MetaboLynx .

Q. How can researchers validate the compound’s role in inhibiting transthyretin fibril formation?

  • Methodological Answer : Use thioflavin-T fluorescence assays with recombinant transthyretin. Incubate the compound (0.1–100 µM) with pre-formed fibrils and monitor fluorescence decay. Confirm structural changes via TEM and circular dichroism. Compare IC₅₀ values with clinical inhibitors (e.g., tafamidis) .

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